molecular formula C23H24FNO2 B11377017 4-tert-butyl-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-tert-butyl-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11377017
M. Wt: 365.4 g/mol
InChI Key: PWMQHXRPQBEKTR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a furan-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Introduction of the Furan-2-yl Group: The furan-2-yl group can be introduced through a similar nucleophilic substitution reaction using furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or derivatives.

Scientific Research Applications

4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 4-tert-butyl-N-[(4-bromophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 4-tert-butyl-N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide

Uniqueness

4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

IUPAC Name

4-tert-butyl-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H24FNO2/c1-23(2,3)19-10-8-18(9-11-19)22(26)25(16-21-5-4-14-27-21)15-17-6-12-20(24)13-7-17/h4-14H,15-16H2,1-3H3

InChI Key

PWMQHXRPQBEKTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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